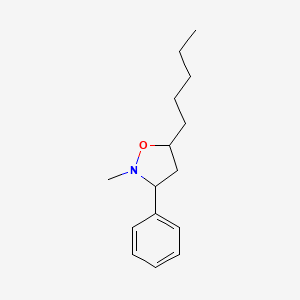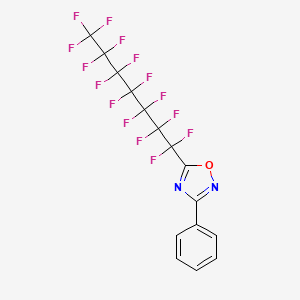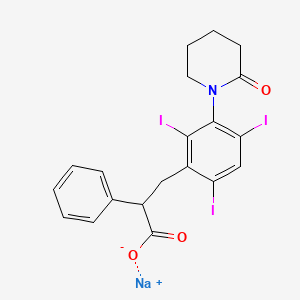
Gold;thulium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;thulium is a compound formed by the combination of gold and thulium. Gold is a well-known precious metal with a rich history of use in jewelry, electronics, and medicine. Thulium, on the other hand, is a rare earth element belonging to the lanthanide series. It is known for its unique properties and specialized applications in various fields, including medical imaging and laser technology .
Preparation Methods
The preparation of gold;thulium compounds typically involves the reaction of gold with thulium under controlled conditions. One common method is the reduction of thulium oxide using gold in a high-temperature environment. This process can be carried out in a vacuum or inert atmosphere to prevent oxidation. Industrial production methods often involve solvent-solvent extraction or ion exchange from monazite, followed by reduction with lanthanum metal .
Chemical Reactions Analysis
Gold;thulium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, thulium reacts with oxygen to form thulium(III) oxide, while gold remains relatively inert. In the presence of halogens, thulium forms halides, and gold can form complexes with various ligands. Common reagents used in these reactions include oxygen, halogens, and reducing agents like lanthanum .
Scientific Research Applications
Gold;thulium compounds have several scientific research applications. In chemistry, they are used as catalysts in various reactions. In biology and medicine, thulium-doped fiber lasers are employed in medical imaging and surgical procedures due to their ability to produce high-intensity laser beams. Additionally, this compound compounds are used in the development of new materials for electronic and photonic devices .
Mechanism of Action
The mechanism of action of gold;thulium compounds involves the interaction of gold and thulium ions with biological molecules. Gold compounds are known to inhibit enzymes like thioredoxin reductase, which plays a role in cellular redox regulation. Thulium ions, on the other hand, can interact with proteins and nucleic acids, affecting their structure and function. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Gold;thulium compounds can be compared with other gold and rare earth element compounds. For instance, gold;erbium and gold;ytterbium compounds share similar properties and applications. this compound compounds are unique due to the specific electronic and magnetic properties of thulium, which make them particularly useful in laser technology and medical imaging .
Conclusion
This compound is a fascinating compound with a wide range of applications in various scientific fields. Its unique properties make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can help in the development of new technologies and materials.
Properties
CAS No. |
12044-92-7 |
|---|---|
Molecular Formula |
AuTm |
Molecular Weight |
365.90079 g/mol |
IUPAC Name |
gold;thulium |
InChI |
InChI=1S/Au.Tm |
InChI Key |
WMXKNDIJGCNPEH-UHFFFAOYSA-N |
Canonical SMILES |
[Tm].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



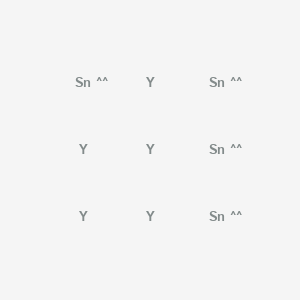

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
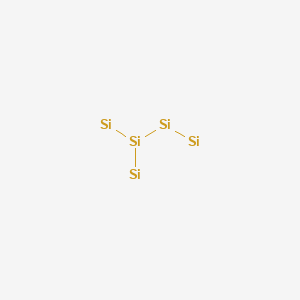
![1,3-Diphenylpyrrolo[2,1-a]isoquinoline-2-carboxamide](/img/structure/B14715923.png)
